3-Agrgrgp

Description

3-Methylindole (CAS No. 83-34-1), also known as skatole, is an organic compound with the molecular formula C₉H₉N and a molecular weight of 131.18 g/mol . It is a white crystalline solid with a distinctive fecal odor at high concentrations but contributes to floral scents in trace amounts. Structurally, it consists of an indole ring system with a methyl group substituted at the third position. This compound is naturally found in coal tar, beetroot, and mammalian feces, and it has applications in the fragrance industry, pharmaceuticals, and biochemical research .

Properties

CAS No. |

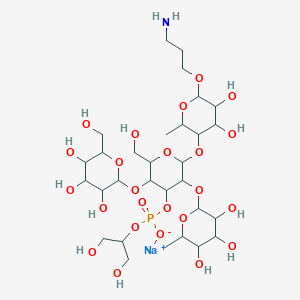

143873-66-9 |

|---|---|

Molecular Formula |

C30H55NNaO24P |

Molecular Weight |

867.7 g/mol |

IUPAC Name |

sodium;[2-[6-(3-aminopropoxy)-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 1,3-dihydroxypropan-2-yl phosphate |

InChI |

InChI=1S/C30H56NO24P.Na/c1-10-15(36)17(38)20(41)28(47-10)53-26-25(55-56(44,45)54-12(6-32)7-33)24(52-29-21(42)18(39)16(37)13(8-34)49-29)14(9-35)50-30(26)51-23-11(2)48-27(22(43)19(23)40)46-5-3-4-31;/h10-30,32-43H,3-9,31H2,1-2H3,(H,44,45);/q;+1/p-1 |

InChI Key |

MAQIOMRQBCSXSF-UHFFFAOYSA-M |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)O)OCCCN)C)CO)OC4C(C(C(C(O4)CO)O)O)O)OP(=O)([O-])OC(CO)CO)O)O)O.[Na+] |

Synonyms |

3-AGRGRGP 3-aminopropyl 4-O-(4-O-glucopyranosyl-2-O-rhamnopyranosyl-galactopyranosyl)-rhamnopyranoside 3'-(glycer-2-yl sodium phosphate) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Methylindole

1-Methylindole (CAS No. 603-76-9) shares the same molecular formula (C₉H₉N) and weight (131.18 g/mol) as 3-methylindole but differs in the position of the methyl group (substituted at the first position instead of the third). This positional isomerism significantly alters its physicochemical properties:

Indole-3-Carboxylic Acid Ethyl Ester

Indole-3-carboxylic acid ethyl ester (CAS No. 606-75-3) introduces a carboxyethyl group at the third position (C₁₁H₁₁NO₂, MW 189.21 g/mol). Key differences include:

- Polarity : The ester group increases polarity (TPSA = 35.5 Ų vs. 15.8 Ų for 3-methylindole), enhancing solubility in polar solvents but reducing membrane permeability .

- Bioactivity : Used as a substrate for enzymatic studies, whereas 3-methylindole acts as a CYP inhibitor .

Functional Analogs

6-Methylindole

6-Methylindole (CAS No. 3420-02-8) is a methyl-substituted indole with applications in optoelectronics and polymer chemistry. Unlike 3-methylindole, it lacks significant odor or bioactivity but demonstrates superior thermal stability, making it suitable for material science .

3-(Aminomethyl)-1-Methylindole

This derivative (C₁₀H₁₂N₂, MW 160.22 g/mol) contains an aminomethyl group at the third position.

Research Findings and Data Analysis

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | MW (g/mol) | Substituent Position | Log P | Solubility (mg/mL) |

|---|---|---|---|---|---|

| 3-Methylindole | C₉H₉N | 131.18 | 3 | 2.5 | 0.5 |

| 1-Methylindole | C₉H₉N | 131.18 | 1 | 2.8 | 0.3 |

| Indole-3-Carboxylic Acid Ethyl Ester | C₁₁H₁₁NO₂ | 189.21 | 3 | 3.0 | 0.2 |

| 6-Methylindole | C₉H₉N | 131.18 | 6 | 2.6 | 0.4 |

Data derived from structural analyses and solubility assays

Implications and Recommendations

- Direct Impact : 3-Methylindole’s CYP-inhibitory properties warrant caution in drug development to avoid metabolic interference .

- Future Research : Address gaps in toxicity profiles and explore functionalization to enhance solubility for pharmaceutical applications .

Limitations : Current studies lack high-throughput data on environmental persistence and chronic exposure effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.